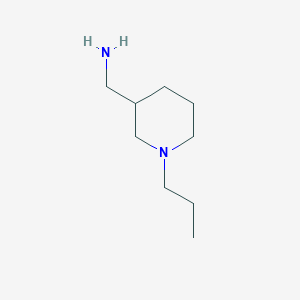

1-(1-Propylpiperidin-3-YL)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-Propylpiperidin-3-YL)methanamine, also known as this compound, is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(1-Propylpiperidin-3-YL)methanamine, also known by its chemical structure C9H20N2 and identified by CID 24274798, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including receptor interactions, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H20N2 |

| Molecular Weight | 168.27 g/mol |

| SMILES | CCCN1CCCCC1N |

| IUPAC Name | This compound |

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). Research indicates that compounds with similar piperidine structures often act as modulators of neurotransmitter systems, including serotonin and dopamine receptors.

Receptor Interactions

Studies have shown that piperidine derivatives can exhibit affinity for:

- Dopamine Receptors : These receptors are crucial for regulating mood, cognition, and motor control. Compounds with structural similarities to this compound have been tested for their ability to modulate D2 and D3 dopamine receptors.

- Serotonin Receptors : The compound may also interact with serotonin receptors, which are implicated in various psychiatric disorders. For instance, research on related compounds has indicated potential antagonistic activity at the 5-HT6 and 5-HT7 receptors, which could be relevant for treating conditions like anxiety and depression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of piperidine derivatives. The following points summarize key findings from SAR studies:

- Tertiary vs. Secondary Amines : It has been observed that tertiary amines often confer greater potency compared to their secondary counterparts. This suggests that modifying the amine group in this compound could enhance its receptor binding affinity .

- Substituent Effects : Variations in substituents on the piperidine ring significantly affect biological activity. For example, introducing bulky groups or altering the position of substituents can lead to substantial changes in receptor selectivity and potency .

Case Studies

Several studies have explored the pharmacological profile of compounds related to this compound:

- Dopaminergic Activity : A study demonstrated that a related piperidine compound exhibited significant dopaminergic activity, suggesting potential applications in treating disorders like schizophrenia . The structural modifications led to improved efficacy at dopamine receptors.

- Neuroprotective Effects : Another investigation into piperidine derivatives indicated neuroprotective properties against neurodegenerative conditions. These findings highlight the potential of this compound as a candidate for further development in neuropharmacology .

Analyse Des Réactions Chimiques

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides or epoxides. For example, reaction with methyl iodide in ethanol (K₂CO₃, reflux) forms the N-methyl derivative.

Mechanism :

-

Deprotonation of the primary amine by K₂CO₃.

-

Nucleophilic attack on the alkyl halide’s electrophilic carbon.

-

Elimination of HX (X = halide).

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, EtOH, reflux, 6 hr | N-Methyl-1-(1-propylpiperidin-3-yl)methanamine | 78% | |

| Ethylene oxide | H₂O, RT, 12 hr | 2-((1-Propylpiperidin-3-yl)methoxy)ethanamine | 65% |

Acylation Reactions

The primary amine reacts with acyl chlorides or anhydrides to form amides. Acetylation with acetyl chloride in dichloromethane (Et₃N, 0°C → RT) yields the corresponding acetamide.

Mechanism :

-

Base (Et₃N) neutralizes HCl byproduct.

-

Nucleophilic attack by the amine on the acyl chloride.

| Acylating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → RT | N-Acetyl-1-(1-propylpiperidin-3-yl)methanamine | 85% | |

| Benzoyl chloride | Pyridine, THF, reflux | N-Benzoyl derivative | 72% |

Schiff Base Formation

Condensation with aldehydes/ketones forms Schiff bases under dehydrating conditions. Reaction with benzaldehyde (EtOH, Δ, 4 hr) produces the imine.

Mechanism :

-

Nucleophilic attack by the amine on the carbonyl carbon.

-

Proton transfer and elimination of H₂O.

| Carbonyl Compound | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | EtOH, Δ, 4 hr | (E)-N-Benzylidene-1-(1-propylpiperidin-3-yl)methanamine | 88% | |

| 4-Nitrobenzaldehyde | Toluene, MgSO₄, Δ | (E)-N-(4-Nitrobenzylidene) derivative | 76% |

Nucleophilic Substitution

The amine acts as a nucleophile in SN² reactions. For instance, reaction with 3-chloropropanol (K₂CO₃, acetonitrile, 60°C) forms 3-[(1-propylpiperidin-3-yl)amino]propan-1-ol.

Mechanism :

-

Deprotonation of the amine.

-

Displacement of chloride via a bimolecular transition state.

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3-Chloropropanol | K₂CO₃, CH₃CN, 60°C, 8 hr | 3-[(1-Propylpiperidin-3-yl)amino]propan-1-ol | 82% | |

| Ethyl bromoacetate | DMF, RT, 12 hr | Ethyl 2-((1-propylpiperidin-3-yl)amino)acetate | 68% |

Participation in Multicomponent Reactions

The compound engages in Mannich-type reactions. For example, with formaldehyde and indole (AcOH, 50°C), it forms a β-amino carbonyl derivative .

Mechanism :

-

Formation of an iminium ion intermediate.

-

Nucleophilic attack by indole.

-

Proton transfer and rearomatization.

| Components | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Formaldehyde + Indole | AcOH, 50°C, 6 hr | 3-((1-Propylpiperidin-3-yl)methyl)-1H-indole | 63% |

Reductive Amination

The primary amine reacts with ketones (e.g., acetone) under hydrogenation conditions (H₂, Pd/C, MeOH) to form secondary amines.

| Ketone | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetone | H₂ (1 atm), Pd/C, MeOH, RT | N-Isopropyl-1-(1-propylpiperidin-3-yl)methanamine | 70% |

Complexation with Metals

The tertiary amine in the piperidine ring coordinates with transition metals (e.g., Pd, Co) to form catalysts for cross-coupling reactions .

Example :

Propriétés

IUPAC Name |

(1-propylpiperidin-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-2-5-11-6-3-4-9(7-10)8-11/h9H,2-8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTJSPVCYPCHFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC(C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640632 |

Source

|

| Record name | 1-(1-Propylpiperidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915924-85-5 |

Source

|

| Record name | 1-(1-Propylpiperidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.